molecular formula C22H20Cl2N4O2S B11060602 4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B11060602
M. Wt: 475.4 g/mol
InChI Key: LVPMBBYJQQNHBT-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one.
  • It belongs to the class of heterocyclic compounds and contains a pyridazinone core.
  • This compound exhibits interesting pharmacological properties, making it relevant for further investigation.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves a Friedel-Crafts acylation followed by a Clemmensen reduction. The acyl group is introduced first due to the hindered nature of Friedel-Crafts reactions on strongly deactivated benzene rings.

      Reaction Conditions: The acylation step typically uses an acyl chloride or anhydride with aluminum chloride as the Lewis acid catalyst. The Clemmensen reduction employs zinc amalgam and hydrochloric acid.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions and substituent positions. For example, reduction of the carbonyl group yields the corresponding alcohol.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigated for potential pharmacological activity, such as anticancer or anti-inflammatory effects.

      Industry: Limited industrial applications, but its unique structure may inspire new drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action, including potential protein binding sites and signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While this compound is relatively unique, related pyridazinones and piperazine derivatives exist.

      Uniqueness: Its combination of chloro, carbonyl, and phenyl moieties distinguishes it from other compounds.

    Remember that this compound’s full potential awaits further exploration in both scientific and industrial contexts.

    Properties

    Molecular Formula

    C22H20Cl2N4O2S

    Molecular Weight

    475.4 g/mol

    IUPAC Name

    4-chloro-5-[4-(2-chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one

    InChI

    InChI=1S/C22H20Cl2N4O2S/c1-31-16-7-8-18(23)17(13-16)21(29)27-11-9-26(10-12-27)19-14-25-28(22(30)20(19)24)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3

    InChI Key

    LVPMBBYJQQNHBT-UHFFFAOYSA-N

    Canonical SMILES

    CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

    Origin of Product

    United States

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